Cas no 84213-57-0 (N-(1-cyano-1-methylethyl)-2-methylpropanamide)

84213-57-0 structure
Nombre del producto:N-(1-cyano-1-methylethyl)-2-methylpropanamide
Número CAS:84213-57-0
MF:C8H14N2O
Megavatios:154.209561824799
MDL:MFCD12784149
CID:707123
PubChem ID:537567
N-(1-cyano-1-methylethyl)-2-methylpropanamide Propiedades químicas y físicas
Nombre e identificación
-
- Propanamide,N-(1-cyano-1-methylethyl)-2-methyl-
- N-(1-Cyano-1-methylethyl)isobutyramide
- N-(2-cyanopropan-2-yl)-2-methylpropanamide
- N-(1-cyano-1-methylethyl)-2-methylpropanamide
- N-(2-cyanopropan-2-yl)isobutyramide
- JXIVOFHBAAZANY-UHFFFAOYSA-N
- Propionamide, N-(1-cyano-1-methylethyl)-2-methyl-
- Z648890836
- 84213-57-0
- Propanamide, N-(1-cyano-1-methylethyl)-2-methyl-
- DTXSID00336957
- N-(1-Cyano-1-methylethyl)-2-methylpropanamide #
- EN300-2010293
- SCHEMBL13571315
- K35A23RQF3
- UNII-K35A23RQF3
-
- MDL: MFCD12784149
- Renchi: InChI=1S/C8H14N2O/c1-6(2)7(11)10-8(3,4)5-9/h6H,1-4H3,(H,10,11)
- Clave inchi: JXIVOFHBAAZANY-UHFFFAOYSA-N
- Sonrisas: CC(C)C(=O)NC(C)(C)C#N
Atributos calculados
- Calidad precisa: 154.110613074g/mol
- Masa isotópica única: 154.110613074g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 197
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1
- Superficie del Polo topológico: 52.9Ų
N-(1-cyano-1-methylethyl)-2-methylpropanamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2010293-0.05g |
N-(1-cyano-1-methylethyl)-2-methylpropanamide |
84213-57-0 | 95% | 0.05g |
$69.0 | 2023-09-16 | |
Enamine | EN300-2010293-0.5g |
N-(1-cyano-1-methylethyl)-2-methylpropanamide |
84213-57-0 | 95% | 0.5g |
$284.0 | 2023-09-16 | |
Enamine | EN300-2010293-10g |
N-(1-cyano-1-methylethyl)-2-methylpropanamide |
84213-57-0 | 95% | 10g |
$1654.0 | 2023-09-16 | |
Aaron | AR00GL4Q-10g |
N-(1-Cyano-1-methylethyl)isobutyramide |
84213-57-0 | 95% | 10g |
$2300.00 | 2023-12-15 | |
Enamine | EN300-2010293-5g |
N-(1-cyano-1-methylethyl)-2-methylpropanamide |
84213-57-0 | 95% | 5g |
$1115.0 | 2023-09-16 | |
Aaron | AR00GL4Q-50mg |
N-(1-Cyano-1-methylethyl)isobutyramide |
84213-57-0 | 95% | 50mg |
$120.00 | 2025-02-14 | |
Aaron | AR00GL4Q-5g |
N-(1-Cyano-1-methylethyl)isobutyramide |
84213-57-0 | 95% | 5g |
$1559.00 | 2025-02-14 | |
1PlusChem | 1P00GKWE-1g |
N-(1-Cyano-1-methylethyl)isobutyramide |
84213-57-0 | 95% | 1g |
$538.00 | 2024-04-21 | |
1PlusChem | 1P00GKWE-500mg |
N-(1-Cyano-1-methylethyl)isobutyramide |
84213-57-0 | 95% | 500mg |
$401.00 | 2024-04-21 | |
Enamine | EN300-2010293-0.25g |
N-(1-cyano-1-methylethyl)-2-methylpropanamide |
84213-57-0 | 95% | 0.25g |
$149.0 | 2023-09-16 |
N-(1-cyano-1-methylethyl)-2-methylpropanamide Literatura relevante
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
84213-57-0 (N-(1-cyano-1-methylethyl)-2-methylpropanamide) Productos relacionados
- 156597-60-3(2-(1R)-1-hydroxyethyl-4-methoxyphenol)
- 1604697-03-1((1R)-1-(thiolan-2-yl)ethan-1-amine)
- 1903152-31-7(benzyl (2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate)
- 15574-33-1(L-(+)-N-[p-[[(2-AMino-7,8-dihydro-4-hydroxy-6-pteridinyl)Methyl]nitrosaMino]benzoyl]-glutaMic Acid)
- 15568-97-5(tetramethyl-1,3-dioxane-4,6-dione)
- 1243271-22-8(6-Bromo-N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)hexanamide)
- 1806175-19-8(2-Methoxy-3-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)
- 164648-33-3(3-{4-(Aminomethyl)phenylmethyl}-5,5-dimethylimidazolidine-2,4-dione Hydrochloride)
- 2138344-07-5(1H-Imidazole-2-methanamine, 4,5-dibromo-1-methyl-N-(2-methylpropyl)-)
- 1261560-21-7(Methyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate)
Proveedores recomendados
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote

Hebei Ganmiao New material Technology Co., LTD
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Miembros de la medalla de oro
Proveedor de China
Lote

Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
